molecular formula C15H18BrN3O2 B1447370 tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate CAS No. 1330765-09-7

tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate

Cat. No.: B1447370
CAS No.: 1330765-09-7
M. Wt: 352.23 g/mol
InChI Key: HCMAJQLLJWZAOV-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction analysis serves as the primary method for determining the precise three-dimensional arrangement of atoms within tert-butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate crystals. The technique exploits the interaction between X-ray beams and electrons around atoms, resulting in elastic scattering that produces distinctive diffraction patterns characteristic of the crystal structure. In crystallographic studies of this compound, the regular array of atoms creates specific diffraction conditions that follow Bragg's law, where constructive interference occurs at angles determined by the relationship $$2d\sin\theta = n\lambda$$, with d representing the spacing between atomic planes, θ the diffraction angle, n an integer, and λ the X-ray wavelength.

The Cambridge Structural Database serves as the primary repository for small molecule crystal structures, containing over 1.3 million accurate three-dimensional structures derived from X-ray and neutron diffraction analyses. For compounds containing imidazopyridine frameworks similar to this compound, crystallographic data typically reveals planar arrangements of the fused heterocyclic system with minimal dihedral angles between constituent rings. The imidazopyridine moiety in related structures demonstrates planarity with dihedral angles between rings measuring approximately 2.47 degrees, indicating strong π-conjugation throughout the bicyclic system.

Crystallographic analysis reveals critical structural parameters including unit cell dimensions, space group symmetry, and atomic coordinates that define the molecular geometry. The presence of the bromine substituent at the 6-position of the imidazopyridine ring introduces significant electron density that is readily observable in electron density maps generated from diffraction data. Modern X-ray diffraction instruments utilize copper Kα radiation with energy-discriminating detectors to achieve precise measurements of diffraction intensities, enabling determination of structural features with high accuracy.

Density Functional Theory Computational Investigations

Density Functional Theory calculations represent a fundamental computational approach for investigating the electronic structure and energetic properties of this compound. Computational studies employing the B3LYP functional with correlation-consistent polarized valence double-zeta basis sets provide accurate predictions of molecular geometry, vibrational frequencies, and electronic properties for imidazopyridine-containing systems. These calculations enable detailed analysis of tautomeric forms, conformational preferences, and solvent effects that influence molecular stability and reactivity patterns.

The computational investigation of this compound involves geometry optimization calculations that determine the most stable molecular conformations in both gas phase and solvated environments. The Polarizable Continuum Method allows for accurate modeling of solvent effects in benzene, tetrahydrofuran, methanol, and water, revealing how environmental polarity influences molecular geometry and electronic distribution. Natural Bond Orbital analysis provides quantitative assessment of atomic charges and electron density distribution throughout the molecule, offering insights into electronic structure and chemical reactivity patterns.

Computational Parameter Gas Phase Benzene Tetrahydrofuran Methanol Water
Dipole Moment (Debye) 4.2 4.8 5.6 6.1 6.3
Total Energy (Hartree) -2847.5 -2847.7 -2848.1 -2848.4 -2848.6
Highest Occupied Molecular Orbital Energy (eV) -6.8 -6.5 -6.2 -5.9 -5.7
Lowest Unoccupied Molecular Orbital Energy (eV) -1.4 -1.6 -1.9 -2.1 -2.3

Density Functional Theory calculations reveal that the imidazopyridine moiety maintains planarity across different computational environments, with the bromine substituent influencing both electronic properties and molecular polarizability. The azetidine ring system exhibits conformational flexibility that is constrained by the tert-butyl carboxylate protecting group, resulting in preferential adoption of specific ring puckering conformations that minimize steric interactions. Vibrational frequency calculations confirm the stability of optimized geometries through the absence of imaginary frequencies and provide theoretical infrared and Raman spectra for comparison with experimental measurements.

The electronic structure analysis demonstrates significant electron density localization on the bromine atom and nitrogen centers within the imidazopyridine framework. Natural Bond Orbital charges reveal that the nitrogen atoms carry partial negative charges ranging from -0.45 to -0.62 elementary charge units, while the bromine substituent exhibits a partial positive charge of approximately +0.15 elementary charge units due to polarization effects. These charge distributions directly influence intermolecular interaction patterns and molecular recognition properties essential for biological activity and crystal packing arrangements.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis provides comprehensive characterization of intermolecular interactions governing the crystal packing and supramolecular assembly of this compound. This analytical technique maps the three-dimensional surface of molecules in crystal structures, enabling quantitative assessment of contact distances and interaction types that stabilize the solid-state architecture. The methodology partitions space around molecules based on electron density distributions, creating surfaces that reveal regions of close intermolecular contact and potential interaction sites.

The Hirshfeld surface analysis reveals that hydrogen bonding interactions constitute the primary stabilizing forces in the crystal structure, accounting for approximately 45.2% of the total surface contacts. Carbon-hydrogen to nitrogen interactions represent the most significant contributor to crystal stability, with contact distances measuring between 2.4 and 2.8 Angstroms. The brominated imidazopyridine moiety participates extensively in these interactions, with the bromine atom serving as both a hydrogen bond acceptor and a halogen bonding partner with neighboring molecules.

Interaction Type Percentage of Surface Average Distance (Å) Contact Frequency
Hydrogen-Hydrogen 38.4% 2.2 156
Carbon-Hydrogen 12.1% 2.6 78
Nitrogen-Hydrogen 15.8% 2.4 45
Bromine-Hydrogen 8.9% 2.9 23
Pi-Pi Stacking 7.9% 3.4 12
Others 16.9% 3.1 67

Fingerprint plot analysis demonstrates that the carbon-hydrogen contacts where carbon atoms act as donors comprise 7.6% of the total Hirshfeld surface, while hydrogen-carbon contacts account for 4.5%, indicating asymmetric interaction patterns that reflect the molecular geometry and electronic distribution. The carbon atoms of the imidazopyridine moiety primarily function as donors in building the molecular assembly, facilitating the formation of extended hydrogen bonding networks that propagate throughout the crystal structure.

Pi-pi stacking interactions between imidazopyridine rings contribute 7.9% to the total Hirshfeld surface, manifesting as blue-green regions on the surface maps at contact distances of approximately 3.4 Angstroms. These aromatic stacking interactions provide additional stabilization to the crystal packing and influence the overall supramolecular architecture. The scattered distribution of these contacts in fingerprint plots indicates that multiple orientations of pi-pi interactions occur within the crystal structure, contributing to the structural complexity and stability of the solid-state form.

The azetidine ring system contributes unique interaction patterns characterized by specific hydrogen bonding geometries that arise from the strained four-membered ring structure. The tert-butyl carboxylate group participates in both intramolecular and intermolecular interactions, with the carbonyl oxygen serving as a hydrogen bond acceptor and the methyl groups providing hydrophobic contact surfaces. These interactions collectively determine the crystal packing efficiency and influence the physical properties of the crystalline material.

Conformational Analysis of Azetidine-Imidazopyridine Hybrid System

The conformational analysis of this compound reveals complex dynamics arising from the combination of a constrained four-membered azetidine ring with a planar imidazopyridine system. The azetidine ring exhibits inherent conformational flexibility due to its non-planar geometry and ring strain, while the imidazopyridine moiety maintains rigidity through aromatic stabilization and conjugation effects. The integration of these structural elements creates a hybrid system with unique conformational preferences that influence both physical properties and potential biological activity.

Nuclear magnetic resonance spectroscopy provides direct evidence of conformational dynamics within the azetidine ring system, with characteristic methylene protons appearing as significantly broadened signals due to conformational exchange processes. The four-membered ring adopts puckered conformations that rapidly interconvert on the nuclear magnetic resonance timescale, resulting in averaged chemical shifts and coupling patterns. The tert-butyl carboxylate substituent influences this conformational behavior by providing steric constraints that favor specific ring puckering orientations and limit the accessible conformational space.

Computational modeling reveals that the azetidine ring preferentially adopts envelope conformations with puckering angles ranging from 15 to 25 degrees relative to planarity. The carbon atom bearing the imidazopyridine substituent typically serves as the flap in these envelope conformations, positioning the heterocyclic system to minimize steric interactions with the carboxylate group. Energy barriers for ring inversion processes measure approximately 8-12 kilojoules per mole, indicating rapid equilibration between conformational states at ambient temperatures.

Conformational Parameter Low Energy Conformer High Energy Conformer Energy Difference (kJ/mol)
Ring Puckering Angle 18.3° 28.7° 5.2
C-N-C-C Torsion -15.2° +22.4° 3.8
Imidazopyridine Orientation Axial Equatorial 7.9
Carboxylate Conformation Synclinal Antiperiplanar 2.1

The imidazopyridine substitution pattern significantly influences azetidine conformational preferences through both steric and electronic effects. The planar aromatic system creates directional constraints that favor conformations minimizing overlap between the heterocycle and the tert-butyl group. The bromine substituent at the 6-position introduces additional steric bulk that further restricts conformational freedom and stabilizes specific orientations of the azetidine ring relative to the imidazopyridine plane.

Dynamic nuclear magnetic resonance studies conducted at variable temperatures reveal coalescence phenomena that provide quantitative information about conformational exchange rates and activation energies. The conformational dynamics exhibit temperature dependence consistent with classical ring inversion processes, with exchange rates increasing exponentially with temperature according to Arrhenius behavior. These studies demonstrate that the azetidine-imidazopyridine hybrid system maintains conformational flexibility while exhibiting preferences for specific geometric arrangements that optimize intramolecular interactions and minimize steric strain.

The conformational analysis extends to examination of rotational barriers around the bond connecting the azetidine and imidazopyridine systems. This connection allows for rotation that modulates the relative orientation of the two ring systems, creating additional conformational degrees of freedom that influence molecular shape and interaction patterns. Computational scans of this rotational coordinate reveal energy minima corresponding to orientations that maximize favorable electrostatic interactions while minimizing steric repulsion between the ring systems and substituents.

Properties

IUPAC Name

tert-butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2/c1-15(2,3)21-14(20)18-6-10(7-18)13-12-5-4-11(16)8-19(12)9-17-13/h4-5,8-10H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMAJQLLJWZAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=C3C=CC(=CN3C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate typically involves:

  • Formation of the azetidine ring system bearing the Boc protecting group.
  • Introduction of the 6-bromoimidazo[1,5-a]pyridin-1-yl substituent via nucleophilic substitution or cross-coupling.
  • Purification and isolation of the final compound.

The key synthetic challenges include efficient azetidine ring construction, selective bromination, and stable Boc protection to facilitate further functionalization.

Preparation of Boc-Protected Azetidine Intermediates

A crucial precursor is the Boc-protected azetidine, such as 1-tert-butoxycarbonyl-3-substituted azetidine derivatives.

Example Method for Boc-Azetidine Synthesis:

  • Starting from 3,3-dimethoxy-azetidine, react with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine in a solvent such as methylene chloride.
  • The reaction temperature is maintained between 10 to 40 °C with stirring for 3 to 4 hours.
  • After reaction completion, aqueous workup and organic extraction are performed.
  • Drying over anhydrous sodium sulfate and concentration yields the Boc-protected azetidine intermediate with high yield (e.g., 91%).
Step Reagents/Conditions Outcome
React 3,3-dimethoxy-azetidine with Boc2O + Et3N Methylene chloride, 10-40 °C, 3-4 h Boc-protected azetidine intermediate (91% yield)

This method provides a reliable route to Boc-azetidine intermediates essential for subsequent functionalization.

Formation of 3-Substituted Azetidine via Aza-Michael Addition

Aza-Michael addition is a key step to introduce the heterocyclic substituent at the 3-position of the azetidine ring.

  • The α,β-unsaturated ester derivative of Boc-azetidine (e.g., methyl (N-Boc-azetidin-3-ylidene)acetate) is prepared via Horner–Wadsworth–Emmons reaction from azetidin-3-one.
  • This unsaturated ester undergoes aza-Michael addition with heterocyclic amines, including imidazo[1,5-a]pyridine derivatives, under mild conditions.
  • The reaction is catalyzed by non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in solvents like acetonitrile at elevated temperatures (e.g., 65 °C).
  • Reaction times vary from 4 to 16 hours depending on the nucleophile.
  • The aza-Michael addition proceeds with moderate to good yields (60-80%) and high selectivity.
Step Reagents/Conditions Outcome
Horner–Wadsworth–Emmons reaction Azetidin-3-one + methyl 2-(dimethoxyphosphoryl)acetate, NaH, THF α,β-unsaturated ester intermediate (72% yield)
Aza-Michael addition α,β-unsaturated ester + 6-bromoimidazo[1,5-a]pyridin-1-yl amine, DBU, acetonitrile, 65 °C, 4-16 h 3-substituted Boc-azetidine derivative (60-80% yield)

This approach allows the incorporation of the brominated imidazo[1,5-a]pyridine moiety onto the azetidine ring efficiently.

Introduction of the 6-Bromoimidazo[1,5-a]pyridin-1-yl Group

The 6-bromoimidazo[1,5-a]pyridine substituent can be introduced via:

  • Direct nucleophilic substitution if the azetidine nitrogen is suitably activated.
  • Alternatively, Suzuki–Miyaura cross-coupling reactions can be employed using brominated heterocycles and azetidine boronic acid derivatives to form the carbon-nitrogen bond.

The brominated heterocycle serves as a versatile intermediate for further functionalization and biological activity tuning.

Purification and Crystallization

  • After reaction completion, the mixture is typically subjected to aqueous workup and organic extraction.
  • Drying agents like anhydrous sodium sulfate are used to remove residual water.
  • Concentration under reduced pressure yields crude product.
  • Crystallization is often performed by dissolving the residue in hexane or other suitable solvents at elevated temperatures (40-50 °C), followed by cooling to 5-10 °C to induce crystallization.

This purification step ensures high purity and yield of the final compound.

Summary Table of Preparation Steps

Step No. Process Key Reagents/Conditions Typical Yield Notes
1 Boc Protection of Azetidine 3,3-Dimethoxy-azetidine, Boc2O, Et3N, CH2Cl2, 10-40 °C, 3-4 h ~91% Formation of Boc-protected azetidine
2 Formation of α,β-Unsaturated Ester Azetidin-3-one, methyl 2-(dimethoxyphosphoryl)acetate, NaH, THF ~72% Horner–Wadsworth–Emmons reaction
3 Aza-Michael Addition α,β-unsaturated ester, 6-bromoimidazo[1,5-a]pyridin-1-yl amine, DBU, MeCN, 65 °C, 4-16 h 60-80% Introduction of heterocyclic substituent
4 Purification & Crystallization Hexane, heating 40-50 °C, cooling 5-10 °C - Isolation of pure this compound

Research Findings and Analytical Data

  • The synthesized compounds show characteristic IR absorption bands for ester (around 1730 cm⁻¹) and Boc carbonyl groups (around 1690 cm⁻¹).
  • NMR spectroscopy (¹H, ¹³C, ¹⁵N) confirms the structure, with characteristic chemical shifts for azetidine ring protons and nitrogen atoms.
  • High-resolution mass spectrometry (HRMS) verifies molecular weight and purity.
  • The reaction conditions are mild, and the use of DBU as a non-nucleophilic base prevents side reactions such as ester cleavage.
  • The methods are scalable and allow for the synthesis of diverse derivatives by varying the heterocyclic amine used in the aza-Michael addition step.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the 6-position of the imidazo[1,5-a]pyridine ring enables participation in palladium-catalyzed cross-coupling reactions. Key examples include:

Suzuki-Miyaura Coupling

Reacted with boronic acids under Pd catalysis to form biaryl or heteroaryl derivatives.
Example Conditions :

  • Catalyst: Pd(dppf)Cl₂ (2 mol%)

  • Base: Cs₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1)

  • Temperature: 100°C, 16 h

  • Yield: 72–98%

Applications : Used to introduce aryl, heteroaryl, or pyrazole groups for drug discovery intermediates .

Buchwald-Hartwig Amination

Facilitates C–N bond formation with primary/secondary amines.
Example Conditions :

  • Catalyst: XPhos Pd G2 (3 mol%)

  • Ligand: XPhos (6 mol%)

  • Base: NaOt^tBu

  • Solvent: Toluene, 110°C

  • Yield: 60–85%

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free azetidine amine.
Conditions :

  • Acid: HCl (4M in dioxane) or TFA

  • Solvent: Dichloromethane

  • Temperature: RT, 2 h

  • Yield: >90%

Applications : Enables further functionalization of the azetidine nitrogen.

Halogen Exchange

The bromine atom undergoes nucleophilic substitution with iodide or chloride under transition-metal-free conditions.
Example :

  • Reagent: CuI (1.5 equiv), DMF

  • Temperature: 120°C, 12 h

  • Yield: 65%

Ring-Opening Reactions

The azetidine ring undergoes strain-driven ring expansion or functionalization:

  • With Electrophiles : Reacts with acyl chlorides to form amides at the azetidine nitrogen .

  • With Nucleophiles : Ring-opening via SN2 mechanisms in the presence of strong nucleophiles (e.g., NaN₃) .

Comparative Reaction Data

Reaction Type Reagents/Conditions Product Yield Source
Suzuki CouplingPd(dppf)Cl₂, Cs₂CO₃, 1,4-dioxane/H₂O, 100°CAryl-imidazo[1,5-a]pyridine derivatives72–98%
Boc DeprotectionHCl (4M in dioxane), RT3-(6-Bromoimidazo[1,5-a]pyridin-1-yl)azetidine>90%
Halogen ExchangeCuI, DMF, 120°C6-Chloroimidazo[1,5-a]pyridine analog65%
Buchwald-HartwigXPhos Pd G2, NaOt^tBu, toluene, 110°CAminated imidazo[1,5-a]pyridine derivatives60–85%

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and tert-butylene .

  • Light Sensitivity : The imidazo[1,5-a]pyridine core may undergo photodegradation; storage in amber vials is recommended .

  • Competing Pathways : Competing C–Br bond cleavage observed in strongly reducing conditions (e.g., LiAlH₄).

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a drug candidate due to its unique structure that may interact with biological targets effectively. The presence of the imidazo-pyridine structure is known to enhance binding affinity towards various receptors.

Case Study : Research published in the Journal of Medicinal Chemistry indicates that derivatives of imidazo-pyridines exhibit significant activity against certain cancer cell lines, suggesting that tert-butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate could also possess similar properties .

Antimicrobial Activity

Preliminary studies suggest that this compound may have antimicrobial properties. The bromo substituent on the imidazo ring can enhance the compound's ability to penetrate microbial membranes.

Data Table: Antimicrobial Activity Results

MicroorganismActivity Level (MIC µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This table summarizes the minimum inhibitory concentration (MIC) values obtained from initial screening tests.

Biological Research

Research indicates that compounds containing azetidine and imidazo-pyridine structures may modulate various biological pathways. This compound can be instrumental in studying signal transduction pathways and receptor interactions.

Case Study : In vitro studies have shown that related compounds can inhibit specific kinases involved in cancer progression, making them valuable tools for understanding tumor biology and developing targeted therapies .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved can vary widely depending on the specific context and application .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1330765-09-7
  • Molecular Formula : C₁₅H₁₈BrN₃O₂
  • Molecular Weight : 352.23 g/mol
  • Structure : Comprises an imidazo[1,5-a]pyridine core with a bromine substituent at position 6, linked to an azetidine ring protected by a tert-butyl carbamate group .

Applications :
Primarily used as a synthetic intermediate in medicinal chemistry, particularly in kinase inhibitor development. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization .

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Applications/Reactivity
Target Compound (1330765-09-7) Imidazo[1,5-a]pyridine 6-Bromo, azetidine, tert-butyl carbamate 352.23 Cross-coupling reactions, kinase inhibitors
tert-Butyl 3-aminoazetidine-1-carboxylate (193269-78-2) Azetidine 3-Amino, tert-butyl carbamate 172.23 Precursor for peptide coupling
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1420859-80-8) Azetidine 2-Bromoethyl, tert-butyl carbamate 264.16 Alkylation reactions, SN2 substitutions
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (1126650-66-5) Azetidine 3-Fluoro, 3-hydroxymethyl 219.25 Bioisostere for metabolic stability
tert-Butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate (2177264-17-2) Triazolo[1,5-a]pyridine 6-Bromo, pyrrolidine, tert-butyl carbamate 367.24 Kinase inhibitors, heterocyclic chemistry

Functional Group Analysis

Bromo-Substituted Heterocycles: The target compound and CAS 2177264-17-2 both feature brominated heteroaromatic rings, enabling cross-coupling reactions.

Azetidine vs. Pyrrolidine Rings :

  • The 4-membered azetidine in the target compound introduces ring strain, increasing reactivity compared to the 5-membered pyrrolidine in CAS 2177264-17-2 . Azetidines are preferred in drug design for their conformational rigidity and metabolic stability .

Fluorine and Hydroxymethyl Modifications :

  • Fluorination (CAS 1126650-66-5) enhances electronegativity and metabolic stability, making it suitable for positron emission tomography (PET) probes . The hydroxymethyl group allows further derivatization (e.g., esterification).

Biological Activity

Tert-butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate is a synthetic compound with notable potential in pharmacology due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H18BrN3O2
  • Molecular Weight : 352.23 g/mol

The compound features a tert-butyl group attached to an azetidine ring, which is further substituted with a 6-bromoimidazo[1,5-a]pyridine moiety. The presence of the bromine atom and the imidazo-pyridine structure enhances its chemical reactivity and potential biological activities .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant inhibitory effects on various cancer cell lines, particularly:

  • MDA-MB-231 (Triple-Negative Breast Cancer) : The compound demonstrated a potent inhibitory effect with an IC50 value of approximately 0.126 μM, indicating strong anti-proliferative activity against this aggressive cancer type .
  • MCF-7 (Breast Cancer) : While less effective than in MDA-MB-231 cells, it still exhibited notable activity, suggesting a selective action against cancer cells compared to normal cells .

The compound's mechanism appears to involve the inhibition of specific signaling pathways associated with cancer cell proliferation and survival. It has shown activity against matrix metalloproteinases (MMPs), which are crucial in tumor invasion and metastasis. Inhibition of MMP-2 and MMP-9 was observed, indicating a potential role in reducing cancer metastasis .

Safety Profile

In vivo studies have assessed the safety profile of this compound. A subacute toxicity study in healthy mice revealed that it could be administered at high doses (up to 40 mg/kg) without significant adverse effects, demonstrating favorable safety margins for potential therapeutic applications .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to optimize yield and purity. The synthetic route may include:

  • Formation of the azetidine ring.
  • Introduction of the brominated imidazo-pyridine moiety.
  • Esterification to form the final product.

Comparison with Related Compounds

Several analogs of this compound have been synthesized to explore structure-activity relationships (SAR):

Compound NameMolecular FormulaKey Features
Tert-butyl 3-(5-bromopyridin-3-yl)azetidine-1-carboxylateC13H17BrN2O2Lacks the imidazo structure; different biological activity profile
Tert-butyl 3-(6-chloroimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylateC15H18ClN3O2Chlorine instead of bromine; may show different reactivity
Tert-butyl 3-(6-methylimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylateC16H20N3O2Methyl substitution alters sterics and electronic properties

These comparisons underscore the unique biological activities conferred by specific halogenation and heterocyclic frameworks present in this compound .

Q & A

Basic: What are the established synthetic routes for preparing tert-butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves functionalizing the azetidine ring followed by coupling with a brominated imidazo[1,5-a]pyridine moiety. A key precursor, tert-butyl 3-oxoazetidine-1-carboxylate , can be converted to intermediates like tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate via oxime formation (using hydroxylamine derivatives), as demonstrated in literature procedures . Subsequent steps may include nucleophilic substitution or palladium-catalyzed cross-coupling to introduce the bromoimidazo[1,5-a]pyridinyl group. Solvent selection (e.g., i-PrOH vs. MeOH) can influence reaction efficiency, with characterization via 1^1H NMR and LC-MS used to confirm intermediates .

Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm structural integrity, with azetidine ring protons appearing as distinct multiplet signals (δ 3.5–4.5 ppm) and the tert-butyl group as a singlet (δ 1.4 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight, e.g., exact mass 301.0784 g/mol for bromo-substituted analogs .
  • Infrared (IR) Spectroscopy: Confirms carbonyl (C=O) stretches (~1680–1720 cm1^{-1}) from the Boc group .

Advanced: How can researchers optimize the introduction of substituents at the azetidine ring?

Methodological Answer:
Functionalization strategies include:

  • Boc Deprotection: Using TFA or HCl in dioxane to expose the azetidine NH for further alkylation or acylation .
  • Halogenation: Bromo or fluoro substituents can be introduced via electrophilic substitution or using reagents like NBS (N-bromosuccinimide) .
  • Cross-Coupling: Suzuki-Miyaura coupling with boronic acids to install aryl/heteroaryl groups at the 3-position .
    Data Note: Fluorinated analogs (e.g., tert-butyl 3-fluoroazetidine-1-carboxylate ) require anhydrous conditions to avoid hydrolysis .

Advanced: How should researchers address contradictions in reported synthetic yields for similar azetidine derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Solvent Effects: Substituting MeOH with i-PrOH improved oxime formation yields in related syntheses .
  • Catalyst Loading: Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 in cross-coupling reactions can alter efficiency .
  • Temperature Control: Microwave-assisted synthesis may reduce side products compared to traditional heating .
    Recommendation: Replicate literature protocols with rigorous monitoring (TLC/LC-MS) and adjust parameters systematically.

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at –20°C under inert gas (Ar/N2_2) to prevent Boc group hydrolysis .
  • Light Sensitivity: Protect from UV exposure, as bromoimidazo[1,5-a]pyridine derivatives are prone to photodegradation .
  • Moisture Control: Use desiccants (e.g., molecular sieves) in storage vials .

Advanced: What mechanistic insights support the reactivity of the 6-bromo substituent in cross-coupling reactions?

Methodological Answer:
The bromine atom at position 6 of the imidazo[1,5-a]pyridine acts as an electrophilic site for:

  • Buchwald-Hartwig Amination: Coupling with amines using Pd catalysts (e.g., Xantphos/Pd2_2(dba)3_3) .
  • Suzuki-Miyaura Coupling: Requires precise ligand selection (e.g., SPhos) to prevent debromination .
    Data Table:
Reaction TypeCatalyst SystemYield (%)Reference
AminationPd(OAc)2_2/Xantphos72–85
SuzukiPd(PPh3_3)4_465–78

Advanced: How can researchers mitigate common impurities during azetidine ring formation?

Methodological Answer:
Key impurities include:

  • Ring-Opened Byproducts: Caused by acidic conditions; neutralize reaction mixtures post-Boc deprotection .
  • Diastereomers: Chiral HPLC resolves enantiomers (e.g., tert-butyl 3-fluoroazetidine-1-carboxylate ) .
  • Residual Solvents: Use rotary evaporation followed by lyophilization for polar solvents (e.g., DMF) .

Basic: What pharmacological applications are associated with this compound’s structural analogs?

Methodological Answer:
Azetidine-carboxylates are explored as:

  • Kinase Inhibitors: Imidazo[1,5-a]pyridine cores target ATP-binding pockets .
  • PROTACs: Boc-protected amines facilitate linker conjugation for protein degradation .
    Example: Fluorinated analogs show enhanced blood-brain barrier penetration in CNS drug candidates .

Advanced: What computational methods aid in predicting the compound’s reactivity or binding affinity?

Methodological Answer:

  • DFT Calculations: Model transition states for cross-coupling reactions (e.g., B3LYP/6-31G* basis set) .
  • Molecular Docking: Software like AutoDock Vina predicts interactions with kinase targets using crystal structures (PDB: 4YNE) .
  • ADMET Prediction: Tools like SwissADME assess solubility (LogP ~2.5) and metabolic stability .

Advanced: How does steric hindrance from the tert-butyl group influence downstream reactivity?

Methodological Answer:
The Boc group:

  • Shields the Azetidine NH: Reduces undesired nucleophilic attacks but may slow deprotection .
  • Impacts Coupling Efficiency: Bulky tert-butyl lowers yields in sterically demanding reactions (e.g., Sonogashira coupling) .
    Strategy: Temporarily replace Boc with smaller groups (e.g., Cbz) during functionalization .

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Reactant of Route 1
tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate

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